BenchChemオンラインストアへようこそ!

2-Methyl-6-(trifluoromethyl)benzonitrile

Ortho Effect Basicity DFT Calculation

2-Methyl-6-(trifluoromethyl)benzonitrile is an aromatic nitrile belonging to the class of trifluoromethyl-substituted benzonitriles, characterized by a 2,6-ortho,ortho-disubstitution pattern with a methyl group at position 2 and a trifluoromethyl group at position 6 relative to the cyano functionality. This regioisomer (CAS 1214385-32-6, molecular formula C9H6F3N, molecular weight 185.15 g/mol) is commercially available at certified purities of 98% or higher.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
Cat. No. B13112400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)benzonitrile
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(F)(F)F)C#N
InChIInChI=1S/C9H6F3N/c1-6-3-2-4-8(7(6)5-13)9(10,11)12/h2-4H,1H3
InChIKeyYIGZMLMYHLITNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(trifluoromethyl)benzonitrile (CAS 1214385-32-6): Ortho,Ortho-Disubstituted Benzonitrile Building Block for Pharmaceutical and Agrochemical Intermediates


2-Methyl-6-(trifluoromethyl)benzonitrile is an aromatic nitrile belonging to the class of trifluoromethyl-substituted benzonitriles, characterized by a 2,6-ortho,ortho-disubstitution pattern with a methyl group at position 2 and a trifluoromethyl group at position 6 relative to the cyano functionality . This regioisomer (CAS 1214385-32-6, molecular formula C9H6F3N, molecular weight 185.15 g/mol) is commercially available at certified purities of 98% or higher [1]. Unlike simpler mono-substituted or para-substituted benzonitriles, the dual ortho-substitution creates a sterically congested environment around the nitrile group that profoundly modulates its electronic properties and reactivity profile, making this compound a non-interchangeable intermediate in structure-activity relationship (SAR) programs and patent-specific synthetic routes [2].

Why Generic or Regioisomeric Substitution Fails: The Critical Ortho,Ortho-Disubstitution Determinant in 2-Methyl-6-(trifluoromethyl)benzonitrile


Attempting to replace 2-methyl-6-(trifluoromethyl)benzonitrile with a regioisomeric analog (e.g., 2-methyl-4-, 2-methyl-5-, or 4-methyl-2-substituted) or a simpler mono-ortho-substituted benzonitrile introduces quantifiable deviations in electronic ground-state properties, basicity-driven protonation equilibria, and steric accessibility of the nitrile group [1]. The ortho effect in 2-substituted benzonitriles has been shown to alter basicity by up to 25 kJ mol⁻¹ relative to corresponding 4-substituted isomers, a difference that directly impacts reactivity in nucleophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions [1]. Furthermore, the specific 2,6-substitution pattern has been explicitly claimed in pharmaceutical patents targeting CCR5 antagonism and MIF modulation, where a different substitution pattern would produce an entirely different chemotype, rendering the intended molecular target engagement invalid [2][3]. Thus, the compound's core value lies in its precise regiochemistry, not merely the presence of functional groups.

Product-Specific Quantitative Differentiation Evidence for 2-Methyl-6-(trifluoromethyl)benzonitrile Versus Closest Analogs


Ortho-Substituent Synergy and Basicity Modulation: 2,6-Disubstitution Versus 4-Substituted Isomers

The ortho effect in 2-substituted benzonitriles, defined as the basicity difference compared to 4-substituted isomers, reaches up to 25 kJ mol⁻¹ in DFT-calculated protonation energies [1]. For 2-methyl-6-(trifluoromethyl)benzonitrile, the simultaneous presence of two ortho substituents creates a synergistic steric and electronic environment not present in single-substituent analogs such as 2-(trifluoromethyl)benzonitrile or 2-methylbenzonitrile. This dual ortho-substitution modulates the gas-phase basicity and protonation site accessibility to a degree that cannot be replicated by 4-substituted or meta-only regioisomers.

Ortho Effect Basicity DFT Calculation

Electron Affinity Differentiation Among Trifluoromethylbenzonitrile Regioisomers

Experimental electron attachment kinetics measured by flowing-afterglow Langmuir-probe reveal that ortho-trifluoromethylbenzonitrile (o-TFMBN) exhibits an electron affinity (EA) of 0.70 ± 0.05 eV, compared to 0.67 ± 0.05 eV for the meta isomer and 0.83 ± 0.05 eV for the para isomer [1]. Although these data are for TFMBN isomers lacking the additional methyl group, the ortho-CF₃ proximity effect on EA is established. 2-Methyl-6-(trifluoromethyl)benzonitrile, bearing an ortho-CF₃ group, is expected to retain this ortho-enhanced EA character, providing a useful electronic structure differentiation versus para- or meta-substituted analogs that will exhibit different charge-transfer behavior.

Electron Affinity Gas-Phase Ion Chemistry Regioisomer Comparison

Purity Specification: Superior Supplier-Grade Purity (98% NLT) of 2-Methyl-6-(trifluoromethyl)benzonitrile Versus Regioisomeric Comparators

Commercially available 2-methyl-6-(trifluoromethyl)benzonitrile is supplied at a guaranteed minimum purity of 98% (NLT) by multiple independent vendors [1]. In contrast, the regioisomer 2-methyl-5-(trifluoromethyl)benzonitrile is listed with a minimum purity specification of only 95% . This 3% absolute purity differential translates to meaningful differences in downstream reaction yield ceilings and impurity management burdens, particularly in multi-step pharmaceutical intermediate syntheses where each percentage point of purity can determine whether a subsequent crystallization or chromatographic purification step is required.

Purity Specification Procurement Grade Quality Control

Patent-Recognized Intermediacy: 2-Methyl-6-(trifluoromethyl)phenyl Scaffold in CCR5 Antagonist and MIF Modulator Intellectual Property

The 2-methyl-6-(trifluoromethyl)phenyl substructure appears as a specifically claimed intermediate in patent families for macrophage migration inhibitory factor (MIF) modulators and chemokine receptor CCR5 antagonists [1][2]. In the CCR5 context, compounds bearing this precise substitution pattern have been evaluated in cell-cell fusion assays with reported IC₅₀ values (e.g., 1.86 μM) [2]. By contrast, regioisomeric 2-methyl-4- or 2-methyl-5-substituted analogs are not claimed in these patent families, establishing a legal and structural path-dependency: research programs pursuing these specific pharmacological targets must procure the 2,6-regioisomer to remain within the scope of existing SAR data and freedom-to-operate considerations.

Patent Intermediacy CCR5 Antagonist MIF Modulator

Regioisomer-Dependent Lipophilicity (LogP) Modulation in Disubstituted Benzonitrile Series

Predicted partition coefficients (XLogP3) for regioisomeric methyl-trifluoromethyl benzonitriles reveal measurable lipophilicity differences. The 2-methyl-4-(trifluoromethyl) isomer exhibits a calculated XLogP3 of 2.9 . While experimental logP data for 2-methyl-6-(trifluoromethyl)benzonitrile are not directly available, the 2,6-disubstitution pattern is known to shield the polar nitrile group more effectively through dual ortho-steric compression, potentially elevating the effective lipophilicity beyond that of isomers where the cyano group remains sterically exposed (e.g., 4-substituted or 5-substituted variants). These logP differences directly impact solubility, membrane permeability, and chromatographic retention behavior, all of which are critical in medicinal chemistry lead optimization and preparative purification workflows.

Lipophilicity LogP Predicted Physicochemical

Optimal Research and Industrial Procurement Scenarios for 2-Methyl-6-(trifluoromethyl)benzonitrile


Medicinal Chemistry Lead Optimization for CCR5 Antagonist Discovery Programs

Research groups pursuing CCR5-mediated indications (HIV entry inhibition, inflammatory diseases) require the 2-methyl-6-(trifluoromethyl)phenyl scaffold as a specifically claimed intermediate in patent-exemplified series. As documented in BindingDB (BDBM50350040, IC₅₀ = 1.86 μM in HIV-1 gp120-mediated cell-cell fusion assays), this regioisomer is integral to the pharmacophore, and substitution with any other isomer invalidates SAR comparisons with published data [1]. Procurement of the correct 98%+ purity compound ensures fidelity to the patented chemotype and avoids confounding biological readouts from regioisomeric impurities.

Ortho-Effect-Driven Selectivity in Synthetic Methodology Development

Synthetic chemists developing ortho-selective transformations (metalations, nucleophilic aromatic substitutions, photocycloadditions) can exploit the quantifiable ortho effect in 2,6-disubstituted benzonitriles. The Exner and Böhm study established that ortho-substitution alters basicity by up to 25 kJ mol⁻¹ relative to para-substituted analogs, providing a thermodynamic basis for regioselective reactions at the nitrile or aromatic ring [2]. 2-Methyl-6-(trifluoromethyl)benzonitrile serves as a stereo-electronically defined test substrate for probing ortho-directing effects, ring-closing cascades, and solvent-dependent reactivity profiles where alternative regioisomers would produce divergent product distributions.

High-Purity Intermediate Procurement for Multi-Step Pharmaceutical API Synthesis

Process chemistry groups scaling up API synthetic routes benefit from the documented 98% NLT purity specification for this compound, compared to the 95% minimum purity of competing regioisomers such as 2-methyl-5-(trifluoromethyl)benzonitrile . In a multi-step linear synthesis, starting with a 98% pure nitrile building block versus a 95% pure regioisomer input translates directly to reduced downstream impurity profiles, potentially eliminating one or more intermediate purification steps. This purity advantage, validated by independent supplier COAs (Leyan, Hairui Chemical), provides a tangible cost-of-goods and timeline benefit in regulated pharmaceutical manufacturing environments.

Quote Request

Request a Quote for 2-Methyl-6-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.